![molecular formula C17H26N2 B11855299 1'-Neopentylspiro[indoline-3,4'-piperidine] CAS No. 917898-70-5](/img/structure/B11855299.png)
1'-Neopentylspiro[indoline-3,4'-piperidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Neopentylspiro[indoline-3,4’-piperidine] is a synthetic organic compound with the molecular formula C17H26N2 and a molecular weight of 258.40 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of an indoline moiety fused to a piperidine ring. The spirocyclic framework imparts significant conformational rigidity, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1’-Neopentylspiro[indoline-3,4’-piperidine] typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps :
Formation of the Indoline Moiety: The indoline ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Spirocyclization: The indoline derivative is then subjected to spirocyclization with a suitable piperidine precursor. This step often requires the use of strong bases or acids to facilitate the formation of the spirocyclic structure.
Neopentyl Substitution:
Análisis De Reacciones Químicas
1’-Neopentylspiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indoline nitrogen or the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1’-Neopentylspiro[indoline-3,4’-piperidine] has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic pharmaceuticals.
Biology: It serves as a ligand in the study of protein-ligand interactions, helping to elucidate the binding mechanisms of various biological targets.
Industry: Its unique structure makes it a candidate for the development of new materials with specific mechanical or electronic properties.
Mecanismo De Acción
The mechanism of action of 1’-Neopentylspiro[indoline-3,4’-piperidine] as a P2Y1 receptor antagonist involves its binding to the P2Y1 receptor, a G-protein-coupled receptor involved in platelet aggregation. By inhibiting this receptor, the compound can reduce platelet aggregation and potentially prevent thrombotic events . The exact molecular targets and pathways involved in its action are still under investigation.
Comparación Con Compuestos Similares
1’-Neopentylspiro[indoline-3,4’-piperidine] can be compared with other spirocyclic compounds, such as spiro[indoline-3,4’-pyran] and spiro[indoline-3,4’-pyridine]. These compounds share the spirocyclic indoline core but differ in the nature of the fused ring. The neopentyl substitution in 1’-Neopentylspiro[indoline-3,4’-piperidine] imparts unique steric and electronic properties, making it distinct from its analogs .
Similar compounds include:
- Spiro[indoline-3,4’-pyran]
- Spiro[indoline-3,4’-pyridine]
- Spiro[indoline-3,4’-oxindole]
Propiedades
Número CAS |
917898-70-5 |
|---|---|
Fórmula molecular |
C17H26N2 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
1'-(2,2-dimethylpropyl)spiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C17H26N2/c1-16(2,3)13-19-10-8-17(9-11-19)12-18-15-7-5-4-6-14(15)17/h4-7,18H,8-13H2,1-3H3 |
Clave InChI |
SEWNXEVEIAWCQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CN1CCC2(CC1)CNC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


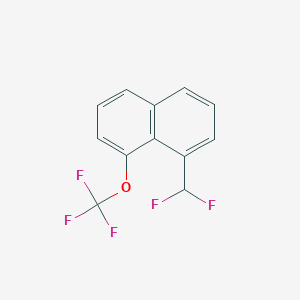
![7-Iodo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11855228.png)
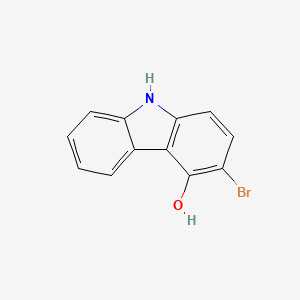
![3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855241.png)
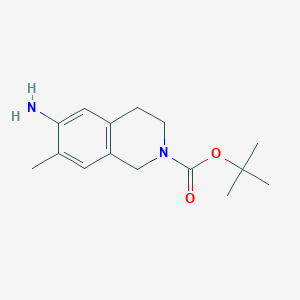
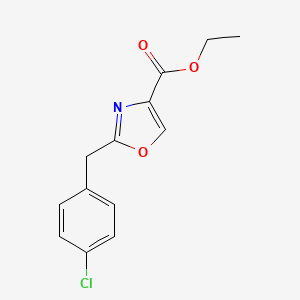
![[6-Methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11855266.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(1,1-dimethylethyl)-3-phenyl-](/img/structure/B11855268.png)

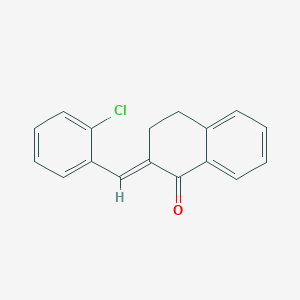


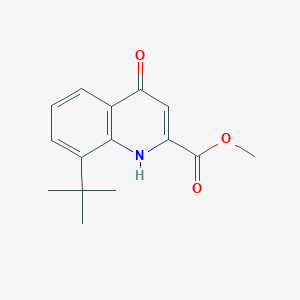
![7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11855301.png)
